molecular formula C10H11ClO B13289940 2-(3-Chlorophenyl)cyclobutan-1-OL

2-(3-Chlorophenyl)cyclobutan-1-OL

Cat. No.: B13289940
M. Wt: 182.64 g/mol
InChI Key: IDEGIGZKZAVEJB-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)cyclobutan-1-OL is an organic compound with the molecular formula C10H11ClO It is a cyclobutane derivative where a hydroxyl group is attached to the first carbon of the cyclobutane ring, and a 3-chlorophenyl group is attached to the second carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)cyclobutan-1-OL can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorophenylacetonitrile with a suitable base can lead to the formation of the cyclobutane ring. The hydroxyl group can then be introduced through subsequent reactions, such as hydrolysis or reduction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as the preparation of intermediates, cyclization, and purification through techniques like distillation or crystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)cyclobutan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2-(3-Chlorophenyl)cyclobutan-1-OL has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)cyclobutan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group and the 3-chlorophenyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Chlorophenyl)cyclobutan-1-OL is unique due to the specific positioning of the chlorine atom and the hydroxyl group, which confer distinct chemical and biological properties. Its unique structure makes it a valuable compound for various research applications .

Properties

Molecular Formula

C10H11ClO

Molecular Weight

182.64 g/mol

IUPAC Name

2-(3-chlorophenyl)cyclobutan-1-ol

InChI

InChI=1S/C10H11ClO/c11-8-3-1-2-7(6-8)9-4-5-10(9)12/h1-3,6,9-10,12H,4-5H2

InChI Key

IDEGIGZKZAVEJB-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1C2=CC(=CC=C2)Cl)O

Origin of Product

United States

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